4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
This interaction could potentially inhibit the activity of the target proteins, thereby affecting the growth and proliferation of bacteria .
Biochemical Pathways
Based on its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with substituted phenyl isothiocyanates. The reaction is typically carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized triazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties, showing potential as a lead compound for the development of new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
- 4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
- 4-cyclohexyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAJUYMRPAVLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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